molecular formula C11H8N2O3 B2903308 (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid CAS No. 204187-94-0

(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid

Cat. No. B2903308
M. Wt: 216.196
InChI Key: QJUDSOIUMWQRET-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid, commonly referred to as 2-Cyanophenylalanine (2-CPA), is an important organic compound used in a variety of scientific research applications. It is a synthetic amino acid derivative of the amino acid alanine and is used as a building block in the synthesis of various peptides and proteins. 2-CPA is also used in enzymatic studies, where it can be used as a substrate or inhibitor of enzymes. This article will provide an overview of the synthesis method of 2-CPA, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid involves the reaction of 2-cyanophenylamine with ethyl acetoacetate followed by hydrolysis and decarboxylation.

Starting Materials
2-cyanophenylamine, ethyl acetoacetate, sodium hydroxide, hydrochloric acid, water, ethyl acetate

Reaction
Step 1: Dissolve 2-cyanophenylamine (1 equivalent) in ethanol and add ethyl acetoacetate (1.2 equivalents) and a catalytic amount of piperidine. Stir the mixture at room temperature for 24 hours., Step 2: Add water to the reaction mixture and adjust the pH to 2-3 with hydrochloric acid. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 3: Concentrate the ethyl acetate layer and dissolve the residue in a minimum amount of hot ethanol. Add sodium hydroxide to the solution until the pH reaches 9-10 and stir for 1 hour at room temperature., Step 4: Acidify the solution with hydrochloric acid and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and concentrate the ethyl acetate layer to obtain the final product, (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid.

Mechanism Of Action

The exact mechanism of action of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid is not yet fully understood. However, it is believed that it acts as a substrate for various enzymes, which catalyze the reaction of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid with other molecules to form various products. Additionally, it is believed that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid can interact with various proteins, which can affect their structure and function.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid are not yet fully understood. However, it is believed that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid can interact with various proteins, which can affect their structure and function. Additionally, it is believed that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid can act as a substrate for various enzymes, which can affect the activity of these enzymes.

Advantages And Limitations For Lab Experiments

(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be carried out in aqueous medium at room temperature. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid is a strong acid, and therefore must be handled with caution.

Future Directions

The potential future directions for research involving (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid are numerous. One possible direction is to further investigate the biochemical and physiological effects of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid. Additionally, further research could be done to investigate the structure and function of various proteins that interact with (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid. Additionally, research could be done to investigate the potential therapeutic applications of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid. Finally, research could be done to investigate the potential use of (2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid in drug development.

Scientific Research Applications

(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid is widely used in scientific research for a variety of applications. It has been used as a substrate in enzymatic studies, where it can be used to study the activity of various enzymes. It has also been used in peptide synthesis, where it can be used as a building block in the synthesis of various peptides and proteins. Additionally, it has been used to study the structure and function of various proteins, as well as in the study of cell signaling pathways.

properties

IUPAC Name

(E)-4-(2-cyanoanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-7-8-3-1-2-4-9(8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUDSOIUMWQRET-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid

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